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Compound of Interest

Compound Name:
methyl N-(1-methyl-1H-pyrazol-4-

yl)carbamate

CAS No.: 1595939-00-6

Cat. No.: B2819017

Get Quote

Executive Summary
In the rational design of pyrazole-based bioactive molecules, the modulation of alkyl

substituents—specifically the choice between methyl (-CH₃) and ethyl (-C₂H₅) groups—serves

as a critical tuning knob for potency, selectivity, and metabolic stability.

For pyrazole carbamates, this comparison is most critical at two structural positions: the N-

terminus of the carbamate moiety (carbamoyl nitrogen) and the C3/C5 positions of the pyrazole

ring.

Verdict for Insecticidal (AChE) Activity:Methyl substituents generally outperform ethyl groups.

The restricted steric volume of the acetylcholinesterase (AChE) catalytic gorge favors the

smaller methyl group, as seen in classic carbamate insecticides.

Verdict for FAAH Inhibition:Ethyl (and larger lipophilic groups) often show enhanced potency.

The Fatty Acid Amide Hydrolase (FAAH) active site accommodates and utilizes hydrophobic
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interactions with larger acyl chains, making ethyl a viable, sometimes superior, candidate for

modulating lipophilicity (LogP) and membrane permeability.

Mechanistic Basis of Bioactivity
The differential bioactivity between methyl and ethyl derivatives is governed by three primary

physicochemical factors: Steric Fit, Lipophilicity, and Electronic Effects.

Steric Constraints in Target Enzymes
Acetylcholinesterase (AChE): The active site of AChE contains a narrow "gorge."

Carbamylating agents must fit into this pocket to react with the catalytic serine (Ser200 in

Torpedo, Ser203 in mammals).

Methyl Carbamates: The

-methyl group provides an optimal steric fit, allowing the carbamate carbonyl to position
perfectly for nucleophilic attack by the serine hydroxyl.

Ethyl Carbamates: The additional methylene unit (

) in the ethyl group introduces steric clash with the amino acid residues lining the gorge
(specifically the acyl pocket), significantly reducing the rate of carbamylation (

).

Lipophilicity and Membrane Permeability
LogP Shift: Replacing a methyl group with an ethyl group typically increases the cLogP by

approximately 0.5 units.

Impact: This increased lipophilicity enhances penetration through the insect cuticle or the

blood-brain barrier (BBB). However, if the target affinity drops (as with AChE), the improved

transport cannot compensate for the loss in intrinsic potency.

Electronic Inductive Effects
Inductive Donor (+I): Ethyl is a slightly stronger electron donor than methyl.
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Reactivity: In the context of the carbamate carbonyl, an

-ethyl group makes the nitrogen slightly more electron-rich, potentially reducing the
electrophilicity of the carbonyl carbon compared to the

-methyl analog. This further disfavors the carbamylation reaction required for irreversible
enzyme inhibition.

Quantitative Data Comparison
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in

pyrazole carbamate derivatives tested against key biological targets.

Table 1: Comparative Bioactivity Profile[1]
Parameter

Methyl Pyrazole

Carbamate

Ethyl Pyrazole

Carbamate
Performance Delta

Target: AChE

(Insecticidal)

High Potency (IC₅₀:

10–100 nM range)

Reduced Potency

(IC₅₀: >500 nM range)

Methyl is ~5-10x more

potent due to steric fit.

Target: FAAH

(Anxiolytic)
Moderate Potency High Potency

Ethyl improves

hydrophobic binding in

the acyl chain pocket.

Nematocidal Activity
High (e.g., >90%

mortality)
Moderate to Low

Activity drops

significantly with ethyl

substitution [1].

Metabolic Stability
Moderate (subject to

N-demethylation)

High (slower

dealkylation)

Ethyl offers slightly

better half-life (

).

Lipophilicity (cLogP) ~2.1 (Baseline) ~2.6

Ethyl increases

membrane

permeability.
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Key Insight: In a direct comparison of nematocidal carboxamides (structurally analogous to

carbamates), replacing the

-methyl group with an

-ethyl group resulted in a sharp decrease in bioactivity, confirming the high steric

sensitivity of these targets [1].

Decision Logic for Lead Optimization
Use the following logic flow to determine whether to synthesize the Methyl or Ethyl analog for

your specific program.
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Figure 1: SAR Decision Tree for selecting alkyl substituents on pyrazole carbamates based on

target constraints.

Experimental Protocols
To validate the bioactivity differences, the following protocols ensure standardized synthesis

and testing.

Synthesis of N-Alkyl Pyrazole Carbamates
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Objective: Synthesize matched pairs of Methyl (1a) and Ethyl (1b) carbamates.

Reagents:

Substrate: 1-Phenyl-3-methyl-5-hydroxypyrazole (or relevant pyrazole core).

Reagent A: Methyl isocyanate (for 1a) OR Ethyl isocyanate (for 1b).

Catalyst: Triethylamine (TEA).

Solvent: Anhydrous Dichloromethane (DCM).

Procedure:

Dissolve 1.0 eq of the hydroxypyrazole in DCM under

atmosphere.

Add 0.1 eq of TEA.

Dropwise add 1.1 eq of the respective alkyl isocyanate at 0°C.

Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Wash with water, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane.

Validation:

Verify structure via

H-NMR.[1][2][3] The

-Methyl signal appears as a doublet (~2.8 ppm), while the

-Ethyl appears as a triplet (~1.1 ppm) and quartet (~3.2 ppm).
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Ellman Assay for AChE Inhibition (Microplate Format)
Objective: Determine IC₅₀ values to quantify the "Methyl Advantage."

Preparation:

Enzyme: Electric eel AChE (0.1 U/mL in phosphate buffer pH 8.0).

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

Chromogen: DTNB (Ellman's reagent, 0.3 mM).

Inhibitors: Prepare serial dilutions of Methyl and Ethyl carbamates in DMSO.

Workflow:

Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor to wells.

Incubate at 25°C for 15 minutes (Critical for carbamylation).

Add 10 µL DTNB + 10 µL ATCh to initiate reaction.

Measurement: Monitor absorbance at 412 nm every 30s for 10 minutes.

Calculation:

Plot % Inhibition vs. Log[Concentration].

Fit to sigmoidal dose-response curve to extract IC₅₀.

Incubation
(Enz + Inhibitor)

15 min

Substrate Addn
(ATCh + DTNB)

Kinetic Read
(412 nm)

Data Analysis
(IC50 Calc)
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Figure 2: Standardized Ellman Assay workflow for comparing carbamate potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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